molecular formula C18H17NO3 B11699117 2-(4-methoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-(4-methoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B11699117
M. Wt: 295.3 g/mol
InChI Key: RUIJYHFNXREZSL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-ene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione typically involves multi-step organic reactions. One common method includes the use of Schiff bases reduction routes, where intermediates are synthesized and subsequently reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and yield. The use of continuous flow reactors can also be considered to optimize production rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using NaBH4 or LiAlH4 can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

4-(4-Methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is unique due to its tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C18H17NO3/c1-22-10-4-2-9(3-5-10)19-17(20)15-11-6-7-12(14-8-13(11)14)16(15)18(19)21/h2-7,11-16H,8H2,1H3

InChI Key

RUIJYHFNXREZSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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